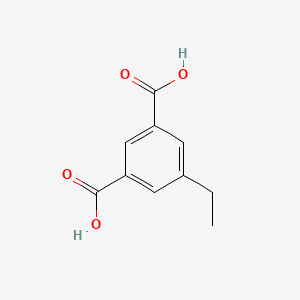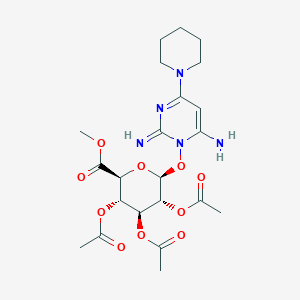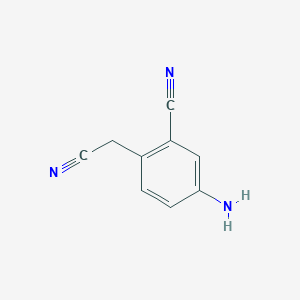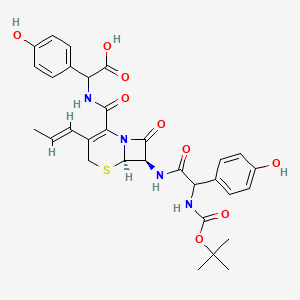![molecular formula C13H10N4O B13855793 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a phenyl group and a carboxamide group attached at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a catalyst. This method is efficient and results in high yields under mild conditions .
Industrial Production Methods
Industrial production methods for 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and heterogeneous catalysts allows for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of materials with specific properties, such as in material sciences.
Mécanisme D'action
The mechanism of action of 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties and used as CDK2 inhibitors.
Triazolo[1,5-a]pyrimidine indole derivatives: Used as anticancer agents via the suppression of ERK signaling pathway.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C13H10N4O |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C13H10N4O/c14-11(18)10-7-4-8-17-13(10)15-12(16-17)9-5-2-1-3-6-9/h1-8H,(H2,14,18) |
Clé InChI |
VREJRPTXOBWJPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)

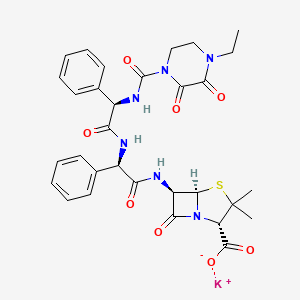

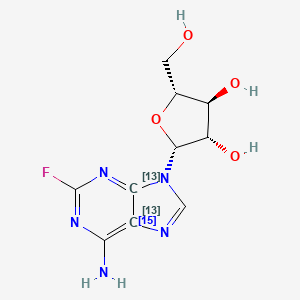
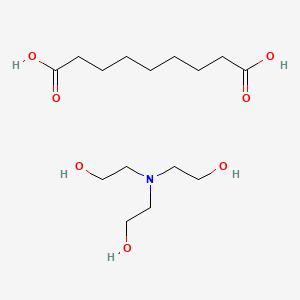


![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
